Sinapoyl-CoA

Vue d'ensemble

Description

Sinapoyl-Coenzyme A (Sinapoyl-CoA) is a derivative of coenzyme A, formed through the esterification of coenzyme A with sinapic acid. This compound plays a crucial role in the biosynthesis of various plant secondary metabolites, particularly in the phenylpropanoid pathway. This compound is a yellow solid that is soluble in organic solvents such as methanol and dichloromethane. It is stable under both acidic and basic conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sinapoyl-CoA can be synthesized through chemical and enzymatic methods. One common chemical synthesis method involves the esterification of coenzyme A with sinapic acid under acidic conditions. This reaction typically requires a catalyst and is carried out in an organic solvent .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of recombinant enzymes. For example, enzymes such as caffeic acid 3-O-methyltransferase and 4-coumarate-CoA ligase are used to convert sinapic acid into this compound. These enzymes can be cloned from various plant species and expressed in microbial systems for large-scale production .

Analyse Des Réactions Chimiques

Reactions Catalyzed by Cinnamoyl-CoA Reductase (CCR)

Cinnamoyl-CoA reductase (CCR) plays a crucial role in the lignin biosynthetic pathway by catalyzing the reduction of various cinnamoyl-CoA esters .

-

CCR Activity: CCR can convert feruloyl-CoA, sinapoyl-CoA, and p-coumaroyl-CoA . Different CCR enzymes show varying substrate affinities. For instance, CcCCR1 exhibits greater catalytic efficiency toward feruloyl-CoA compared to p-coumaroyl-CoA and this compound . MsCCR1 also demonstrates catalytic ability with feruloyl-CoA, p-coumaroyl-CoA, and this compound .

-

Kinetic Parameters: The kinetic parameters of CCR enzymes reflect their substrate preferences .

| Substrate | Enzyme | Km (µM) | Kcat/Km (µM-1min-1) |

|---|---|---|---|

| Feruloyl-CoA | CcCCR2 | 16.53 | 0.819 |

| This compound | CcCCR2 | 95.87 | 0.016 |

| p-Coumaroyl-CoA | CcCCR2 | 107.21 | 0.095 |

Spermidine Sinapoyltransferase (SDT) Activity

Spermidine sinapoyltransferase (SDT) is involved in the production of disinapoyl spermidine and its glucoside in plants . SDT catalyzes the addition of sinapoyl groups to spermidine using this compound as an acyl donor .

AtSDT, an SDT found in Arabidopsis, efficiently couples spermidine with this compound to produce monosinapoyl and disinapoyl spermidine .

Other Reactions and Functions

This compound is also involved in the synthesis of various sinapoyl esters, including sinapine, sinapoyl malate, and sinapoyl glucose . These esters play roles in plant defense and development .

Detection and Quantification

Spectrophotometry is used to measure this compound, with absorbance measured at 352 nm . The extinction coefficient (ε) is approximately 20 mM-1cm-1 for this compound .

Applications De Recherche Scientifique

Chemistry

- Precursor for Phenolic Compounds : Sinapoyl-CoA is crucial in synthesizing various phenolic compounds and lignin monomers. It acts as a substrate for key enzymes in the phenylpropanoid pathway, facilitating the production of sinapoyl esters that possess distinct biological activities .

Biology

- Biosynthesis of Secondary Metabolites : The compound plays a vital role in producing secondary metabolites that enhance plant defense against pathogens and UV radiation. Studies have shown that enzymes like caffeic acid 3-O-methyltransferase utilize this compound to synthesize protective compounds .

- Enzymatic Activity : Research indicates that certain enzymes exhibit higher catalytic efficiency with this compound compared to other substrates, highlighting its importance in metabolic pathways related to lignin formation and plant defense .

Medicine

- Antioxidant Properties : Sinapoyl derivatives have demonstrated significant antioxidant activity, making them potential candidates for therapeutic applications against oxidative stress-related diseases. Studies show that sinapic acid exhibits higher radical scavenging activity than its glycosides, indicating the relevance of sinapoyl compounds in medical research .

- Anti-inflammatory and Antimicrobial Effects : this compound derivatives have been studied for their anti-inflammatory and antimicrobial properties, suggesting possible uses in pharmaceuticals targeting inflammatory diseases and infections .

Industry

- Natural Antioxidants : The cosmetic and food industries utilize this compound in producing natural antioxidants and UV protectants. Its ability to stabilize products against oxidative degradation makes it valuable in these sectors.

- Biotechnological Applications : The compound is also explored for its potential in biotechnological applications, such as using recombinant enzymes for large-scale production processes involving this compound derivatives.

Case Study 1: Enzymatic Efficiency of this compound

Research on cinnamoyl CoA reductase (CCR) revealed that it exhibits significant substrate specificity towards this compound. The enzyme's efficiency was measured through kinetic studies, showing that it catalyzes reactions involving this compound more effectively than other similar compounds like feruloyl-CoA and p-coumaroyl-CoA . This highlights the unique role of this compound in lignin biosynthesis and plant defense mechanisms.

Case Study 2: Antioxidant Activity of Sinapic Acid Derivatives

In vitro studies demonstrated that sinapic acid derivatives, including those derived from this compound, exhibit potent antioxidant properties. Comparative analyses indicated that these compounds effectively inhibit LDL oxidation, a contributor to atherosclerosis, showcasing their potential therapeutic benefits . This positions sinapoyl derivatives as promising candidates for developing functional foods or supplements aimed at reducing oxidative stress.

Mécanisme D'action

Sinapoyl-CoA exerts its effects primarily through its role in the phenylpropanoid pathway. It acts as a substrate for various enzymes, leading to the production of sinapoyl esters and other phenolic compounds. These compounds are involved in plant defense, UV protection, and structural integrity. The molecular targets include enzymes such as 4-coumarate-CoA ligase and caffeic acid 3-O-methyltransferase .

Comparaison Avec Des Composés Similaires

- Feruloyl-CoA

- Caffeoyl-CoA

- p-Coumaroyl-CoA

Comparison: Sinapoyl-CoA is unique due to its specific role in the biosynthesis of sinapoyl esters, which are abundant in plants of the Brassicaceae family. Unlike feruloyl-CoA and caffeoyl-CoA, which are more commonly involved in lignin biosynthesis, this compound is primarily associated with the production of sinapoyl esters that have distinct biological activities, such as UV protection and antimicrobial properties .

Activité Biologique

Sinapoyl-CoA is a hydroxycinnamic acid derivative that plays a crucial role in plant metabolism, particularly in the biosynthesis of lignin and various secondary metabolites. This compound is formed through the action of specific enzymes and is involved in several biological processes, including plant defense mechanisms and the regulation of metabolic pathways.

1. Biosynthesis and Enzymatic Activity

This compound is synthesized from sinapic acid, which is derived from phenylalanine through the phenylpropanoid pathway. The key enzyme involved in this conversion is cinnamoyl-CoA reductase (CCR) , which catalyzes the reduction of cinnamoyl-CoA esters to their corresponding aldehydes. Research indicates that CCR shows a significant substrate specificity towards this compound, with varying catalytic efficiencies depending on the substrate used.

Table 1: Enzymatic Activity of CCR with Different Substrates

| Substrate | K_cat (s⁻¹) | K_m (μM) | Relative Activity (%) |

|---|---|---|---|

| Feruloyl-CoA | 5.6 | 37.4 | 100 |

| This compound | 5.1 | 8.3 | 65.4 |

| p-Coumaroyl-CoA | 2.2 | 45.0 | 21.6 |

| Caffeoyl-CoA | 0.5 | 50.0 | <10 |

This table highlights that this compound has a relatively high catalytic efficiency compared to other substrates, indicating its importance in lignin biosynthesis and secondary metabolite production .

2. Biological Functions and Implications

This compound participates in several biological functions:

- Lignin Biosynthesis : It serves as a precursor for sinapaldehyde, which is incorporated into lignin polymers, contributing to the structural integrity of plant cell walls .

- Plant Defense : The compound is implicated in plant defense mechanisms against pathogens due to its role in producing phenolic compounds that exhibit antimicrobial properties .

- Regulation of Metabolic Pathways : this compound acts as an acyl donor in the formation of polyamine conjugates, such as disinapoyl spermidine, which may play roles in stress responses and signaling .

3. Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- A study on Medicago truncatula demonstrated that CCR enzymes preferentially utilize this compound over other substrates, confirming its significant role in lignin biosynthesis .

- Another research highlighted that mutations in active site residues of CCR could alter substrate specificity, suggesting potential modifications to enhance this compound utilization for improved lignin production .

Table 2: Case Study Summary on this compound

4.

This compound is a vital compound in plant metabolism with significant implications for lignin biosynthesis and plant defense mechanisms. Its enzymatic activity, particularly via CCR, underscores its importance as a substrate in various biochemical pathways. Further research into its applications could enhance our understanding of plant resilience and metabolic engineering for agricultural improvements.

Propriétés

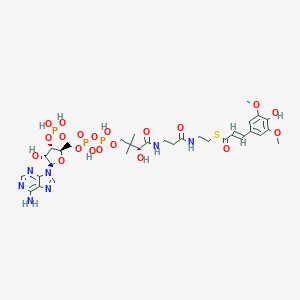

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46N7O20P3S/c1-32(2,27(44)30(45)35-8-7-21(40)34-9-10-63-22(41)6-5-17-11-18(53-3)24(42)19(12-17)54-4)14-56-62(51,52)59-61(49,50)55-13-20-26(58-60(46,47)48)25(43)31(57-20)39-16-38-23-28(33)36-15-37-29(23)39/h5-6,11-12,15-16,20,25-27,31,42-44H,7-10,13-14H2,1-4H3,(H,34,40)(H,35,45)(H,49,50)(H,51,52)(H2,33,36,37)(H2,46,47,48)/b6-5+/t20-,25-,26-,27+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFUWESMWRUGFY-GSNIOFLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46N7O20P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474893 | |

| Record name | CHEBI:15540 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

973.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54429-80-0 | |

| Record name | CHEBI:15540 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.